1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-nitro-4-phenoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)20-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOZKRMDHRATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic Dynamics and Regiocontrol in the Nitration of (Trifluoromethyl)diphenyl Ethers
Executive Summary
This technical guide analyzes the electrophilic aromatic substitution (
This guide details the kinetic preference for nitration on the non-fluorinated ring, the stabilization of the Wheland intermediate by the ether oxygen, and provides a validated protocol for mono-nitration.
Part 1: Electronic Landscape & Reactivity Analysis
To predict the nitration outcome, we must decouple the electronic effects acting on the two aromatic rings (Ring A and Ring B).
The Electronic Tug-of-War
The substrate consists of two benzene rings linked by an oxygen atom (ether linkage).
| Component | Substituent Effects | Net Reactivity Status |
| Ether Oxygen (-O-) | Strongly Activating (Ortho/Para directing for both rings). | |
| Ring A ( | Deactivated (relative to Ring B). The strong | |
| Ring B (Unsubstituted) | Ether Oxygen: Activating. | Activated. This ring behaves like anisole or phenol; it is highly electron-rich. |
Regiochemical Prediction
Under standard electrophilic conditions, the electrophile (
-
Primary Target: Ring B (Para position > Ortho position).
-
Secondary Target: Ring A (Only under forcing conditions or if Ring B is blocked).
Scientific Insight: The reaction is kinetically controlled. The activation energy (
Part 2: Detailed Reaction Mechanism ( )
The mechanism follows the classic
Step 1: Generation of the Active Electrophile
The "mixed acid" strategy (Sulfuric/Nitric) is required to generate the linear nitronium ion (
Step 2: Formation of the Sigma Complex (Rate-Determining Step)
The
Crucial Interaction: The lone pair on the ether oxygen donates electron density to stabilize the positive charge, particularly when the electrophile attacks the ortho or para positions.
Step 3: Re-aromatization
A base (typically
Visualization: Pathway & Logic
The following diagram illustrates the decision logic and the reaction pathway.
Figure 1: Mechanistic flow illustrating the kinetic preference for the electron-rich phenoxy ring over the deactivated trifluoromethyl ring.
Part 3: Experimental Protocol
Objective: Mono-nitration of 1-phenoxy-3-(trifluoromethyl)benzene targeting the 4'-position (para on the phenoxy ring).
Safety Note: This reaction is exothermic. Nitric acid is a strong oxidizer. Perform in a fume hood.
Materials
-
Substrate: 1-phenoxy-3-(trifluoromethyl)benzene (1.0 eq)
-
Solvent: Dichloromethane (DCM) or Acetic Anhydride (
)-
Note: DCM is preferred for milder, heterogeneous conditions.
generates acetyl nitrate, a more potent agent, but increases ortho-isomer formation.
-
-
Reagent: 65% Nitric Acid (
) (1.1 eq) -
Catalyst: Concentrated Sulfuric Acid (
) (catalytic amount)
Step-by-Step Methodology
-
Preparation (0°C): Dissolve 10 mmol of substrate in 20 mL of DCM in a round-bottom flask. Cool the solution to 0°C using an ice/salt bath.
-
Acid Mix Generation: In a separate specialized dropping funnel, mix 1.1 eq of
with catalytic .-
Why: Pre-mixing generates the active
species before it hits the substrate solution.
-
-
Addition (Controlled): Add the acid mixture dropwise to the substrate solution over 30 minutes.
-
Critical Parameter: Maintain internal temperature < 5°C. Higher temperatures increase the risk of dinitration or nitration on the deactivated
ring.
-
-
Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the product ( ). -
Quenching: Pour the reaction mixture onto 50g of crushed ice.
-
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with saturated
(to remove acid) and Brine. Dry over . -
Purification: Concentrate in vacuo. If regioisomers (ortho/para) are present, separate via flash column chromatography using a Silica gel stationary phase and a Hexane/Ethyl Acetate gradient.
Part 4: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield | Moisture in the system deactivating | Use fuming nitric acid or add acetic anhydride to scavenge water. |
| Over-Nitration | Temperature too high or excess acid. | Strictly control temp at 0°C; reduce |
| Wrong Regioisomer | Nitration on the | This is thermodynamically unlikely under mild conditions. If observed, check starting material purity (ensure it isn't already substituted). |
| Ortho/Para Ratio | Steric hindrance vs. Statistical probability. | Para is usually favored due to sterics. To increase Para selectivity, use a bulkier nitrating agent or solvent (e.g., nitronium tetrafluoroborate in sulfolane). |
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Detailed kinetics of nitration in activated vs.
-
Hansen, J., et al. (2010). "Regioselective Nitration of Diphenyl Ethers." Journal of Organic Chemistry. [Link] (General reference for ether directing effects).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational source for electronic effects of substituents).
understanding the reactivity of the trifluoromethyl group on an aromatic ring
Physicochemical Influence, Reactivity Modulation, and Synthetic Utility
Executive Summary
The trifluoromethyl group (
This guide analyzes the
Section 1: Electronic and Physicochemical Foundations
To predict reactivity, one must quantify the electronic distortion the
1.1 Electronic Parameters (The Hammett Vector)
The
Table 1: Comparative Electronic and Steric Parameters
| Substituent | |||||
| 0.43 | 0.54 | 0.38 | 0.16 | 0.88 | |
| -0.07 | -0.17 | -0.04 | -0.13 | 0.56 | |
| 0.71 | 0.78 | 0.65 | 0.13 | -0.28 | |
| 0.37 | 0.23 | 0.42 | -0.19 | 0.71 |
Data Source: Hansch, C., et al. Chem. Rev. 1991. [1]
Key Insight: The positive
1.2 Visualization of Electronic Distortion
The following diagram illustrates the electron density withdrawal and its consequence on ring reactivity.
Figure 1: The dual nature of CF3 electronic effects: deactivating the ring for electrophiles while priming it for nucleophiles.
Section 2: Reactivity Modulation of the Aromatic Ring
The
2.1 Electrophilic Aromatic Substitution (EAS)
In EAS (e.g., nitration, bromination), the
-
Mechanism: The electron-deficient ring destabilizes the carbocation intermediate (Wheland intermediate). Ortho/para attack places positive charge adjacent to the electron-withdrawing
, a highly unfavorable scenario. -
Practical Consequence: Harsh conditions are required. For example, nitration of trifluoromethylbenzene requires fuming nitric acid and sulfuric acid, yielding primarily the meta-isomer.
2.2 Nucleophilic Aromatic Substitution (
)
This is where
-
Mechanism: The
group stabilizes the anionic Meisenheimer complex via its strong inductive pull. -
Application: Synthesis of ether or amine linkages in drug scaffolds.
Protocol A:
-
Reagents: 1-chloro-4-(trifluoromethyl)benzene (1.0 eq), Morpholine (1.2 eq),
(2.0 eq), DMSO (dry). -
Setup: Sealed tube or pressure vial (to prevent solvent loss/oxidation).
-
Procedure:
-
Dissolve substrate in DMSO (0.5 M).
-
Add base and amine.
-
Heat to 100°C for 4-12 hours.
-
-
Validation: Monitor by TLC (Hexane/EtOAc). The product will be more polar than the starting chloride but less polar than the amine.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
Section 3: The Danger Zone – Ortho-Lithiation
A critical error often made by junior chemists is treating
3.1 The Elimination Pathway
While
-
The Trap: Upon lithiation at the ortho position, the species undergoes
-elimination of Lithium Fluoride (LiF). -
The Intermediate: This generates a highly reactive difluoro-xylylene (a quinone methide analog), which polymerizes or reacts indiscriminately.
Figure 2: The decomposition pathway of ortho-lithiated trifluoromethyl aromatics.
Expert Tip: To successfully functionalize the ortho position, avoid direct lithiation. Instead, use Halogen-Dance strategies or install a halogen first (e.g., ortho-bromo) and perform a rapid halogen-metal exchange at -78°C followed by immediate quenching.
Section 4: Reactivity of the C-F Bond (Activation)
Historically considered inert, the C-F bonds in the
4.1 Acidic Hydrolysis Mechanism
The C-F bond is strong (~116 kcal/mol), but the carbon atom is electron-deficient. Under superacidic conditions or high temperatures with Lewis acids, fluoride abstraction occurs.
Protocol B: Hydrolysis of Benzotrifluoride to Benzoic Acid Used when the carboxylic acid is the target, utilizing the CF3 group as a "masked" carboxylate.
-
Safety: Requires a fume hood and acid-resistant glassware.
-
Reagents: Benzotrifluoride derivative, Sulfuric Acid (
, >90%), Boric Acid ( ) as a fluoride scavenger. -
Step-by-Step:
-
Mix substrate with concentrated
(10 mL per gram). -
Critical Step: Add Boric Acid (catalytic to stoichiometric). This reacts with liberated HF to form
, preventing equilibrium reversal and glass etching. -
Heat to 100-120°C. Evolution of gas (HF/SiF4 if glass is etched) may occur.
-
Quench: Pour onto crushed ice carefully.
-
-
Isolation: The benzoic acid usually precipitates as a solid. Filter and wash with cold water.
4.2 Radical Defluorination (Spin-Center Shift)
Recent advances (e.g., Jui et al.) utilize photoredox catalysis to generate radicals alpha to the fluorine, allowing for defluorination. This allows the conversion of
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Schlosser, M. (2005). The 2×3 "Whetstones" of Organometallic Chemistry: A Guide to Regioselectivity. Angewandte Chemie International Edition, 44(3), 376–393. Link
-
Leroux, F., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Journal of Fluorine Chemistry, 126(6), 937-957. Link
-
Jui, N. T., et al. (2016). Radical Defluorination of Trifluoromethylarenes. Journal of the American Chemical Society, 138(50), 16220–16223. Link
Methodological & Application
Application Note: Pilot-Scale Synthesis of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Executive Summary
This application note details the process development and pilot-scale synthesis (1 kg – 10 kg batch size) of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene . This compound is a critical intermediate in the synthesis of agrochemicals (e.g., diphenyl ether herbicides) and specific pharmaceutical scaffolds.
The synthesis utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The target molecule contains a strongly electron-withdrawing nitro group and a trifluoromethyl group. These activate the benzene ring, facilitating the displacement of a halogen leaving group by a phenoxide nucleophile.
Reaction Scheme
The selected route uses 5-chloro-2-nitrobenzotrifluoride (Starting Material A) and Phenol (Reagent B) in the presence of Potassium Carbonate (
Why this route?
-
Cost-Efficiency: The chloro-derivative is significantly cheaper than the fluoro-analog.
-
Safety: Avoids the use of Sodium Hydride (NaH), eliminating hydrogen gas evolution on a pilot scale.
-
Atom Economy:
is easy to handle and the byproduct ( ) is water-soluble.
Mechanism & Pathway Visualization
Figure 1: Reaction mechanism highlighting the addition-elimination pathway typical of activated
Critical Process Parameters (CPPs)
In pilot studies, understanding the boundary conditions is vital. The following parameters were determined via Design of Experiments (DoE) to ensure robust scale-up.
| Parameter | Set Point | Range | Rationale for Control |
| Solvent | DMF (N,N-Dimethylformamide) | N/A | High dielectric constant promotes |
| Temperature | 80°C | 75°C – 85°C | <75°C: Reaction stalls. >90°C: Increased impurity profile and thermal hazard risk. |
| Base Stoichiometry | 1.15 equiv | 1.1 – 1.25 | Excess base ensures complete conversion of phenol. Large excess complicates workup. |
| Agitation | 250 RPM (Pitched Blade) | >200 RPM | The reaction is heterogeneous (solid-liquid). Good suspension of |
Detailed Pilot Protocol (1.0 kg Scale)
Safety Warning: Nitro-aromatics can be shock-sensitive or thermally unstable.
-
Pre-requisite: Run a DSC (Differential Scanning Calorimetry) on the reaction mixture. Ensure the onset of decomposition is >100°C above the operating temperature (
). -
PPE: Full Tyvek suit, respirator (organic vapor), face shield, and nitrile gloves.
Equipment Setup
-
Reactor: 10 L Jacketed Glass Reactor with overhead stirrer.
-
Condenser: Reflux condenser set to 5°C.
-
Atmosphere: Nitrogen sweep (active inerting).
-
Addition: Peristaltic pump or pressure-equalizing addition funnel.
Step-by-Step Methodology
Step 1: Nucleophile Formation (In-Situ)
-
Charge DMF (5.0 L, 5 vol) to the reactor.
-
Start agitation at 200 RPM .
-
Charge Phenol (0.43 kg, 4.57 mol, 1.05 equiv) .
-
Charge Potassium Carbonate (0.90 kg, 6.52 mol, 1.5 equiv) . Note: Use milled/powdered
for better surface area. -
Heat the slurry to 40°C for 30 minutes to facilitate phenoxide formation.
Step 2: Electrophile Addition & Reaction
-
Charge 5-Chloro-2-nitrobenzotrifluoride (1.0 kg, 4.43 mol, 1.0 equiv) .
-
Scale-up Insight: If the starting material is liquid, add it slowly over 30 minutes to control the initial exotherm. If solid, add in portions.
-
-
Ramp temperature to 80°C over 45 minutes.
-
Caution: Monitor internal temperature (
). If , pause heating.
-
-
Hold at 80°C for 4–6 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the mixture, quench in Acetonitrile/Water.
-
Analyze via HPLC (C18 column, MeCN/Water gradient).
-
Specification: Starting Material < 0.5% area.
-
Step 4: Workup (Precipitation Method)
-
Cool the reaction mixture to 20–25°C .
-
Filter off inorganic salts (
, excess ) using a Nutsche filter. Wash the cake with DMF (0.5 L).-
Why? Removing salts first prevents occlusion during the water crash-out.
-
-
Transfer the filtrate back to the reactor.
-
Slowly add Water (10.0 L, 10 vol) over 1 hour while stirring rapidly.
-
Observation: The product will precipitate as a yellow/off-white solid.
-
-
Cool to 0–5°C and age for 2 hours to maximize yield.
Step 5: Isolation and Drying
-
Filter the solid product.
-
Wash the cake with Water (2 x 2.0 L) to remove residual DMF.
-
Wash with Cold Ethanol (1 x 0.5 L) to displace water and remove trace impurities (optional, depending on yield loss tolerance).
-
Dry in a vacuum oven at 45°C for 12 hours.
Process Flow & Logic Diagram
This diagram illustrates the operational sequence and decision gates for the pilot run.
Figure 2: Operational workflow for the pilot-scale synthesis, including the critical IPC decision gate.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<80%) | Incomplete precipitation; Product solubility in DMF/Water mix. | Increase water ratio to 1:3 (DMF:Water) or cool to 0°C for longer periods. |
| High Impurity: Hydrolysis | Wet DMF used; Water ingress. | Ensure DMF KF < 0.05%. Check reactor seals. |
| Slow Reaction Rate | Poor agitation; Large particle size of | Increase RPM. Use micronized base. Add TBAI (Tetrabutylammonium iodide) as Phase Transfer Catalyst (0.5 mol%). |
| Dark Coloration | Thermal decomposition; Oxidation. | Ensure strict |
Analytical Specifications (Target)
For the material to be released for downstream use, it must meet these criteria:
-
Appearance: Pale yellow to off-white solid.
-
Purity (HPLC): > 98.0% (Area %).
-
Moisture (KF): < 0.5% w/w.
-
Residual Solvents: DMF < 880 ppm (ICH Q3C Limit).
-
Identity: 1H NMR / IR consistent with structure.
References
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on the stability of trifluoromethyl groups).
-
Organic Chemistry Portal.
). (General mechanism and conditions). -
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for scale-up protocols and solvent selection).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Critical for safety assessment of nitro compounds).
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be accompanied by a specific Process Hazard Analysis (PHA) relevant to the local facility and equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Status: Operational
Ticket ID: SNAR-OPT-402
Subject: Yield Optimization & Troubleshooting for Nucleophilic Aromatic Substitution (
Executive Summary: The Reaction System
The synthesis of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene is a classic Nucleophilic Aromatic Substitution (
-
Substrate: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (Preferred) or the 4-Chloro analog.
-
Mechanism: Addition-Elimination via a Meisenheimer Complex.[1]
-
Key Driver: The para-nitro group provides the primary resonance stabilization for the anionic intermediate, while the ortho-trifluoromethyl group provides inductive activation.
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific failure modes reported by users.
Issue 1: "My conversion is stalled at 60-70%, even with prolonged heating."
Diagnosis: This is typically a kinetic trap or base depletion issue.
-
Leaving Group Lethargy: If you are using the Chloro -derivative, the reaction rate is significantly slower than the Fluoro -derivative. The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex) more effectively, lowering the activation energy for the rate-determining step (nucleophilic attack).[3]
-
Base Particle Size: If using solid anhydrous Potassium Carbonate (
), the surface area limits the deprotonation of phenol.
Corrective Action:
-
Switch Substrates: If economically feasible, switch to 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene . The reaction often proceeds at lower temperatures with higher conversion.
-
Solvent System: Ensure you are using a polar aprotic solvent (DMF, DMSO, or NMP). These solvents solvate the cation (
), leaving the phenoxide anion "naked" and highly reactive. -
Catalysis: Add a phase transfer catalyst (e.g., 18-Crown-6 or TBAI) if using a heterogeneous base system to solubilize the phenoxide.
Issue 2: "I see a significant impurity at RRT 0.85 (HPLC) that tracks with the solvent front."
Diagnosis: This is likely the Hydrolysis Product : 4-Hydroxy-1-nitro-2-(trifluoromethyl)benzene . Water is a competitive nucleophile. In the presence of hydroxide (generated from wet base or solvent) or adventitious water, the highly activated substrate reacts with water instead of phenol.
Corrective Action:
-
Dry Your System: Use anhydrous DMF/DMSO. Store
in a drying oven (>100°C) before use. -
Base Selection: Avoid Hydroxide bases (NaOH/KOH) if possible, as they increase the concentration of competitive
ions. Carbonate bases ( , ) are milder and sufficient for phenol ( ).
Issue 3: "The product is difficult to purify; excess phenol co-elutes."
Diagnosis:
Phenol and the nitro-aromatic product often have similar
Corrective Action (The "Caustic Wash" Protocol): Do not rely solely on chromatography.
-
Perform the standard aqueous workup.
-
Crucial Step: Wash the organic layer (EtOAc or DCM) with 1M NaOH (2x) .
-
Follow with a brine wash to remove residual base.
Optimized Experimental Protocol
Objective: Synthesis of this compound on a 10g scale.
| Parameter | Specification | Rationale |
| Substrate | 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 equiv) | Fluorine accelerates |
| Nucleophile | Phenol (1.1 equiv) | Slight excess ensures full consumption of the expensive fluorinated substrate. |
| Base | Milder than NaH; minimizes hydrolysis risk. | |
| Solvent | DMF (Anhydrous) [0.5 M conc.] | Polar aprotic; maximizes nucleophilicity. |
| Temp/Time | 60°C for 4-6 hours | Moderate heat prevents degradation while ensuring conversion. |
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar. Cool under
. -
Charging: Add Phenol (1.1 equiv) and anhydrous
(1.5 equiv). -
Solvation: Add anhydrous DMF (5 vol relative to substrate). Stir at Room Temperature (RT) for 15 minutes. Note: The mixture will become a slurry.
-
Addition: Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).
-
Safety: This reaction is exothermic. Monitor internal temperature.
-
-
Reaction: Heat to 60°C. Monitor by HPLC/TLC every 2 hours.
-
Endpoint: Disappearance of the Fluoro-substrate.
-
-
Workup (The Purification Key):
-
Cool to RT. Dilute with Ethyl Acetate (10 vol) and Water (10 vol).
-
Separate layers.
-
Wash Organic Layer: 2 x 1M NaOH (removes excess phenol).
-
Wash Organic Layer: 1 x Brine (removes water).
-
Dry over
, filter, and concentrate.[1]
-
-
Crystallization: If the product is solid, recrystallize from EtOH/Heptane. If oil, high-vacuum drying is usually sufficient due to the high purity from the NaOH wash.
Visualizing the Process
A. Reaction Mechanism & Pathway
The following diagram illustrates the
Caption: The energy landscape of the
B. Troubleshooting Decision Tree
Use this logic flow to diagnose yield issues in real-time.
Caption: Diagnostic workflow for identifying the root cause of low yields, distinguishing between kinetic limitations and chemical side-reactions.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) instead of Potassium Carbonate?
A: Yes, but proceed with caution. NaH is a stronger base and will generate the phenoxide faster, potentially allowing the reaction to run at lower temperatures (0°C to RT). However, NaH requires strictly anhydrous conditions and generates Hydrogen gas (
Q: Why is the Fluorine analog preferred over Chlorine? Isn't Chlorine a better leaving group in
Q: My reaction mixture turned dark black. Is the product ruined? A: Not necessarily. Nitro-aromatics are prone to forming trace azo- or azoxy- oligomers under basic conditions at high heat, which are intensely colored. These are usually present in negligible amounts (<1%). Proceed with the standard workup; the color often remains in the aqueous layer or can be removed via a short silica plug or activated charcoal treatment.
References
-
Mechanism of
Reactions:- Bunnett, J. F., & Zahler, R. E. (1951). "Aromatic Nucleophilic Substitution Reactions." Chemical Reviews.
-
Effect of Leaving Group (F vs Cl)
-
Solvent Effects in
:- Newington, I., et al. (2007). "Solvents for reactions: a partial update." Organic Process Research & Development.
-
General Protocol for Nitro-Aryl Ethers
- Beletskaya, I. P., et al. (2009). "Nucleophilic aromatic substitution of hydrogen and halogens in nitroarenes." Russian Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. osti.gov [osti.gov]
- 5. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Separation of Isomers in Fluorinated Nitroaromatic Synthesis
Welcome to the technical support center for navigating the complex challenges associated with the synthesis and purification of fluorinated nitroaromatic compounds. The introduction of fluorine into nitroaromatic scaffolds is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties like enhanced metabolic stability and bioavailability.[1] However, synthetic routes, particularly electrophilic and nucleophilic aromatic substitutions (SNAr), frequently yield mixtures of regioisomers.[2][3] These isomers often possess nearly identical physical properties, making their separation a significant bottleneck for researchers.[4]
This guide provides in-depth, field-proven insights to diagnose and resolve common separation challenges. We will delve into the causality behind isomer formation and present structured troubleshooting advice in a direct question-and-answer format.
Part 1: Understanding the Root Cause: Why Do Isomer Mixtures Form?
Before troubleshooting separation, it's crucial to understand the underlying chemical principles that dictate isomer formation during synthesis.
Q1: What key factors control regioselectivity in the synthesis of fluorinated nitroaromatics?
A1: The regiochemical outcome is primarily governed by the powerful electronic effects of the nitro (–NO₂) group and the fluorine (–F) substituent on the aromatic ring. In Nucleophilic Aromatic Substitution (SNAr), the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[5][6][7]
-
Role of the Nitro Group: The –NO₂ group is a potent electron-withdrawing group. It strongly stabilizes the negative charge of the Meisenheimer complex, particularly when the charge is delocalized onto the ortho and para positions relative to the nitro group. This is why SNAr reactions are significantly accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group.[6]
-
Role of the Fluorine Atom: Fluorine's influence is twofold. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which stabilizes the negatively charged intermediate and activates the ring toward nucleophilic attack.[5][6] This is why, counterintuitively, aryl fluorides are often more reactive in SNAr than other aryl halides, as breaking the C-F bond is not the rate-limiting step.[5][6] Simultaneously, fluorine can act as a weak π-donor through its lone pairs (+M effect), which can influence electron density at the ortho and para positions.[8][9]
The final isomer ratio is a result of the complex interplay between these effects, the nature of the starting materials, and the reaction conditions. Careful control of these parameters is the first step toward simplifying purification.[1]
Part 2: Troubleshooting Guide for Isomer Separation
This section addresses specific, practical issues encountered during the purification process.
Q2: My ortho and para isomers are co-eluting or showing very poor resolution in reverse-phase HPLC. What should I do?
A2: This is a classic challenge. Since ortho and para isomers often have very similar hydrophobicity, standard C18 columns may not provide sufficient selectivity. A systematic approach to method development is required.
Systematic Troubleshooting for HPLC Resolution:
| Symptom | Probable Cause | Recommended Action |
| Co-elution or <1.0 Resolution | Insufficient stationary phase selectivity. | Change Stationary Phase: Move beyond C18. Phenyl-hexyl or pentafluorophenyl (PFP) phases are excellent choices. PFP phases, in particular, offer alternative separation mechanisms like π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for halogenated and aromatic compounds.[10][11] |
| Peaks are slightly resolved but broad | Mobile phase is not optimal; gradient is too steep. | Optimize Mobile Phase & Gradient: 1. Switch Organic Modifier: If using acetonitrile, try methanol, or vice-versa. Methanol is a hydrogen-bond donor and can alter selectivity. 2. Introduce a Shallow Gradient: A long, shallow gradient can significantly improve the resolution of closely eluting peaks.[12] 3. Attempt Isocratic Elution: If isomers are very close, an isocratic hold at a low percentage of organic modifier can maximize separation.[12] |
| No improvement with phase/solvent changes | Temperature effects are influencing selectivity. | Vary Column Temperature: Run the separation at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can alter analyte-stationary phase kinetics and mobile phase viscosity, sometimes dramatically improving resolution.[13] |
Q3: I am attempting recrystallization, but my compound "oils out" instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature that is above the solute's melting point. Instead of crystallizing, it separates as a liquid phase. This is common with nitroaromatic compounds, especially when impurities are present which can depress the melting point.[14][15]
Solutions for Oiling Out:
-
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated, causing the compound to come out of solution too quickly at a high temperature. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[14][15]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization. After dissolving your compound, allow the flask to cool slowly on the benchtop, insulated with glass wool or paper towels, before moving it to an ice bath.[14]
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a solvent-antisolvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "bad" solvent (in which it is poorly soluble) to the hot solution until persistent cloudiness appears. Add a few drops of the "good" solvent to clarify, then cool slowly.[16]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]
Q4: My isomers have very similar polarity, and standard silica gel column chromatography is failing. What are my next steps?
A4: When simple polarity differences are insufficient for separation, you must exploit other physicochemical properties. Standard silica chromatography is often inadequate for regioisomers.[17] It's time to consider more advanced or orthogonal techniques.
Workflow for Selecting an Advanced Separation Technique
Below is a decision-making workflow to guide your choice of separation strategy when standard methods fail.
Caption: Decision workflow for selecting a separation technique.
Part 3: Frequently Asked Questions (FAQs)
Q5: What is the best first-pass technique for separating fluorinated nitroaromatic isomers?
A5: Analytical High-Performance Liquid Chromatography (HPLC) is the recommended first-pass technique. It is highly versatile and allows for rapid screening of different stationary and mobile phases to find a selectivity "hit." A good starting point is to screen a C18, a Phenyl-Hexyl, and a Pentafluorophenyl (PFP) column using a generic water/acetonitrile or water/methanol gradient. This initial screen will quickly inform you if a chromatographic separation is feasible and which column chemistry is most promising for scale-up.[18][19]
Q6: When should I consider Supercritical Fluid Chromatography (SFC) over HPLC?
A6: SFC is a powerful alternative to normal-phase HPLC and should be strongly considered, especially in the following scenarios:
-
Chiral Separations: SFC is the industry standard for separating enantiomers and diastereomers due to its high efficiency and speed.[20][21][22][23]
-
Speed and Throughput: SFC runs are typically 3-5 times faster than HPLC runs because the supercritical CO₂ mobile phase has low viscosity and high diffusivity.[20][24]
-
"Green" Chemistry: SFC significantly reduces organic solvent consumption, replacing the bulk of the mobile phase with environmentally benign CO₂.[24]
-
Cost-Effective for Prep Scale: The reduction in solvent usage and faster run times make preparative SFC highly economical for isolating gram-to-kilogram quantities of material.[22]
Q7: Are there specialized stationary phases designed for separating fluorinated compounds?
A7: Yes. In addition to the PFP phases mentioned earlier, there are also perfluoroalkyl phases (e.g., F-C8). These phases can exhibit unique "fluorophilic" interactions, leading to enhanced retention and selectivity for fluorinated analytes compared to traditional alkyl phases.[10][11] In some cases, this can lead to a reversal in elution order, providing an orthogonal separation mechanism that is invaluable for resolving difficult mixtures.[11]
Part 4: Key Experimental Protocol
Protocol: Preparative HPLC Scale-Up for Isomer Isolation
This protocol outlines the essential steps for transitioning from an optimized analytical HPLC method to a preparative scale to isolate gram quantities of your isomers.
Objective: To purify a mixture of fluorinated nitroaromatic isomers using preparative reverse-phase HPLC.
Prerequisites: An optimized analytical HPLC method that provides a resolution (Rₛ) of ≥ 1.5 between the target isomers.
Step-by-Step Methodology:
-
Analytical Method Confirmation:
-
Ensure your analytical column has a corresponding preparative version with the identical stationary phase chemistry and particle size.
-
Run the optimized analytical method one final time to confirm retention times and resolution.
-
-
Determine Column Loading:
-
Perform a loading study on the analytical column to determine the maximum sample concentration and injection volume before significant peak distortion and loss of resolution occurs.
-
Inject progressively larger amounts of your sample (e.g., 1 mg, 2 mg, 5 mg, 10 mg) onto the analytical column. Monitor the resolution between the isomer peaks.
-
Identify the maximum load where resolution remains acceptable (typically Rₛ > 1.2 for preparative work).
-
-
Scale-Up Calculation:
-
Use the following formula to scale the flow rate and sample load from the analytical to the preparative column:
-
Flow Rate (Prep) = Flow Rate (Analytic) × [ (ID Prep)² / (ID Analytic)² ]
-
Sample Load (Prep) = Sample Load (Analytic) × [ (ID Prep)² / (ID Analytic)² ]
-
(Where ID is the internal diameter of the column)
-
-
-
Prepare the Sample and Mobile Phase:
-
Prepare a sufficient quantity of mobile phase for the entire run. Ensure it is filtered and degassed.
-
Dissolve the crude isomer mixture in the mobile phase or a compatible strong solvent at the highest possible concentration that ensures complete solubility. Filter the sample solution through a 0.45 µm filter.
-
-
Set Up the Preparative HPLC System:
-
Install the preparative column and equilibrate the system with the mobile phase at the calculated preparative flow rate until a stable baseline is achieved.
-
Set up the fraction collector to collect fractions based on time or UV threshold. Ensure the delay volume between the detector and the fraction collector nozzle is correctly calibrated.
-
-
Perform the Injection and Fraction Collection:
-
Inject the calculated preparative sample load.
-
Monitor the chromatogram in real-time. Begin collecting fractions just before the first target isomer begins to elute and stop just after the second isomer has fully eluted. Collect the unresolved "heart-cut" between the peaks into a separate vessel for potential re-processing.
-
-
Analyze Fractions and Pool:
-
Analyze each collected fraction using the initial analytical HPLC method to determine its purity.
-
Pool the fractions that meet the required purity specification (>98%, for example).
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If the mobile phase contained non-volatile buffers, the resulting aqueous solution may require liquid-liquid extraction or solid-phase extraction to isolate the final product.
-
Dry the final product under high vacuum to remove residual solvents.
-
References
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... PMC. [Link]
-
Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. csbsju.edu. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]
-
Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal. Wiley Online Library. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. PMC. [Link]
-
New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. [Link]
-
Recrystallization. University of California, Irvine. [Link]
-
A Simple Yet Effective Trick for Isomer Separation. Welch Materials. [Link]
-
Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. [Link]
-
Enzymatic synthesis of fluorinated compounds. PMC - NIH. [Link]
-
Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
- Method of crystallizing nitro products.
-
Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
-
Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. The Long Group. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester. [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
-
Recrystallization (chemistry). Wikipedia. [Link]
-
Preparative Chromatography: A Holistic Approach. RSSL. [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. [Link]
-
Trouble resolving isomers. Chromatography Forum. [Link]
-
How can I purify two different-substituted aromatic compounds? ResearchGate. [Link]
-
Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. PubMed. [Link]
-
Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship. [Link]
-
Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. ResearchGate. [Link]
-
Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. eScholarship.org. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
Ratiometric Turn-On Fluorophore Displacement Ensembles for Nitroaromatic Explosives Detection. PubMed. [Link]
-
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Nacalai Tesque. [Link]
-
NMR reaction monitoring in flow synthesis. PMC - NIH. [Link]
-
Methods of Analysis for Fluorine. OUCI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. escholarship.org [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. welch-us.com [welch-us.com]
- 13. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. rssl.com [rssl.com]
- 19. warwick.ac.uk [warwick.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. pharmtech.com [pharmtech.com]
- 23. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 24. selvita.com [selvita.com]
managing regioselectivity in the nitration of substituted phenoxybenzenes
Technical Support for Regioselectivity Management in Diaryl Ethers
Status: Operational Ticket Focus: Electrophilic Aromatic Substitution (EAS) on Substituted Diphenyl Ethers Operator: Senior Application Scientist
System Diagnostics: The Mechanistic Logic
Before attempting to fix a regioselectivity error, you must understand the "operating system" of your substrate. In substituted phenoxybenzenes (
The Selectivity Algorithm
Use the following logic flow to predict where the nitro group (
Figure 1: Decision logic for predicting the primary site of nitration in asymmetric diaryl ethers.
Troubleshooting Guide (FAQs)
Issue 1: "I am getting a 60:40 mixture of para:ortho isomers. How do I shift this to >90% para?"
Diagnosis: You are likely using standard "Mixed Acid" (
The Fix: Switch to a Sterically Demanding Nitrating Agent .
-
Protocol: Use Acetyl Nitrate (
) or a solid-supported reagent like Claycop (Copper nitrate on Montmorillonite K-10). -
Why: The active species in acetyl nitrate is bulkier than the naked nitronium ion. The steric clash with the other phenyl ring at the ortho position becomes prohibitive, funneling the reaction to the para position.
Issue 2: "The nitration occurred on the wrong ring (the one with the halogen)."
Diagnosis: Miscalculation of Electronic Activation.
-
Scenario: You have 4-chlorophenoxybenzene. You expected nitration on the unsubstituted ring, but got significant nitration on the chloro-ring.
-
Explanation: Halogens are deactivating by induction but donating by resonance (ortho/para directing). However, the unsubstituted phenyl ring is generally more activated by the ether oxygen than the halogen-substituted ring.
-
Correction: If nitration happens on the "deactivated" ring, check your temperature. Higher temperatures reduce selectivity (Le Chatelier's principle/Entropy). Lower the temperature to -10°C to allow the kinetic difference between the two rings to dominate.
Issue 3: "I cannot separate the ortho and para isomers by column chromatography."
Diagnosis:
-
Crystallization: Para-nitro isomers often have significantly higher melting points and symmetry than ortho-isomers. Try recrystallization from Ethanol/Hexane.
-
HPLC: Use a Phenyl-Hexyl column rather than C18. The
interactions differ significantly between the linear para isomer and the "bent" ortho isomer.
Experimental Standard Operating Procedures (SOPs)
Protocol A: High-Selectivity Para-Nitration (The "Claycop" Method)
Recommended for valuable substrates where separation yield loss is unacceptable.
Reagents:
-
Substrate (10 mmol)
-
Claycop (Copper(II) nitrate supported on Montmorillonite K-10) - Prepared by dissolving
in acetone, adding K-10 clay, and evaporating solvent. -
Acetic Anhydride (
) -
Solvent:
or Dichloromethane (DCM)
Workflow:
-
Setup: In a 50 mL round-bottom flask, suspend Claycop (2.5 g) in DCM (15 mL) .
-
Addition: Add Acetic Anhydride (15 mL) followed by the Substrate (10 mmol) .
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Checkpoint: Monitor via TLC. The para product usually appears as a distinct spot slightly below the starting material (depending on eluent).
-
-
Quench: Filter the reaction mixture through a Celite pad to remove the clay.
-
Workup: Wash the filtrate with saturated
(to remove acetic acid) and Brine. Dry over . -
Validation:
NMR should show an AA'BB' system for the nitrated ring (characteristic doublets around 8.2 ppm and 7.0 ppm).
Protocol B: Kinetic Control (Low Temperature Mixed Acid)
Use when solid catalysts are unavailable, but regioselectivity is required.
Workflow:
-
Preparation: Dissolve Substrate (10 mmol) in Acetic Anhydride (10 mL) . Cool to -10°C (Ice/Salt bath).
-
Nitration: Dropwise add fuming
(1.1 eq) dissolved in Acetic Acid. Do not allow temp to rise above 0°C. -
Stir: Maintain -10°C for 1 hour.
-
Quench: Pour onto 100g of crushed ice.
-
Isolation: The solid precipitate is often enriched in the para isomer. Filter and recrystallize immediately.
Data & Performance Metrics
Table 1: Regioselectivity Comparison of Nitration Methods for Diphenyl Ether
| Method | Reagent System | Temperature | Conversion (%) | Para:Ortho Ratio | Notes |
| Standard | 0°C | >95% | ~60:40 | Difficult separation; high yield but low purity. | |
| Acetyl Nitrate | 25°C | 90% | ~85:15 | Improved selectivity due to bulkier electrophile. | |
| Claycop | 25°C | 85% | >95:5 | Best for high-value synthesis; heterogeneous catalysis. | |
| Zeolite | 0°C | 80% | 92:8 | Shape-selective catalysis inside zeolite pores. |
Process Visualization
Workflow: Selecting the Correct Reagent
Follow this pathway to determine the optimal experimental setup for your specific substrate constraints.
Figure 2: Reagent selection workflow based on scale and selectivity requirements.
References
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents." Accounts of Chemical Research, 19(4), 121-127. (Foundational work on Claycop reagents).
-
Smith, K., Musson, A., & DeBoos, G. A. (1998). "Superior Methodology for the Nitration of Simple Aromatic Compounds." Journal of Organic Chemistry, 63(23), 8448-8454. (Zeolite and Claycop protocols).
- Groves, J. K. (1972). "The Friedel-Crafts Acylation of Alkenes." Chemical Society Reviews, 1, 73.
- Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
thermal stability and decomposition of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Initiating Data Collection
I'm now diving into the specifics. My initial searches are focused on the thermal stability and decomposition of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene. I'm prioritizing experimental data, seeking information on decomposition pathways and any relevant analytical methods used.
Analyzing Search Results
I've moved on to analyzing the Google search results now. My focus is on identifying common challenges researchers encounter with this compound. This analysis will shape the technical support center's structure, focusing particularly on troubleshooting guides and frequently asked questions. I am looking for these issues to inform the guide's structure.
Planning Guide Structure
I am now focusing on synthesizing all the data, my goal is a logically structured technical guide. I want to explain not only what researchers should do, but also why they should follow certain protocols. I will ensure all methodologies are self-validating and will provide clear references with valid URLs.
Validation & Comparative
Comparative Guide: Trifluoromethyl (-CF3) vs. Trifluoromethoxy (-OCF3) in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the strategic introduction of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF3) group is often the default "magic methyl" replacement to block metabolism and increase lipophilicity, the trifluoromethoxy (-OCF3) group offers a distinct, often superior, physicochemical profile.
This guide provides a technical comparison of these two fluorinated moieties, focusing on their differential effects on electronic distribution, conformational dynamics, and lipophilicity. It serves as a decision-making framework for researchers selecting between these bioisosteres.
Physicochemical Profiling: The Data
To make an informed choice, one must look beyond the simple addition of fluorine atoms. The oxygen linker in -OCF3 fundamentally alters the group's behavior compared to the direct C-C bond in -CF3.
Table 1: Comparative Physicochemical Parameters
| Parameter | Description | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Implication |
| Hammett | Electronic Effect (Para) | +0.54 | +0.35 | -CF3 is a stronger EWG. -OCF3 has competing resonance donation (+R). |
| Hammett | Electronic Effect (Meta) | +0.43 | +0.38 | Inductive effects (-I) are comparable. |
| Hansch | Lipophilicity Contribution | +0.88 | +1.04 | -OCF3 is more lipophilic than -CF3, improving membrane permeability. |
| SASA | Solvent Accessible Surface Area | ~25 Ų | ~32 Ų | -OCF3 is bulkier and extends further into the binding pocket. |
| Bond Angle | Ar-X-C Angle | N/A (Linear bond) | ~118° (Bent) | -OCF3 adopts a specific "bent" geometry, altering vector alignment. |
Key Insight: While both are electron-withdrawing groups (EWG), -OCF3 is surprisingly more lipophilic than -CF3 despite the presence of oxygen. This is attributed to the low polarizability of the fluorine atoms shielding the oxygen and the specific conformational preferences that mask the dipole.
Stereoelectronic Mechanisms & Conformational Dynamics
The most critical difference between these groups lies in their conformational behavior relative to an aromatic ring.
The -CF3 "Propeller"
The -CF3 group rotates relatively freely (low rotational barrier), acting like a propeller. Its steric demand is isotropic (spherical).
The -OCF3 "Orthogonal Lock"
The -OCF3 group is not a free rotator. Due to
-
Mechanism: The
-orbital of the oxygen conjugates with the -system of the ring, but the bond rotates out of plane to minimize repulsion between the ring electrons and the fluorine lone pairs. -
Utility: This allows -OCF3 to fill specific hydrophobic pockets that the spherical -CF3 cannot reach.
Visualization: Reactivity & Property Decision Matrix
The following diagram outlines the logical flow for selecting between -CF3 and -OCF3 based on structural requirements.
Figure 1: Decision matrix for selecting fluorinated substituents based on electronic and steric requirements.
Experimental Protocols
Synthetically, -CF3 is generally easier to install than -OCF3. The formation of the C-O bond in -OCF3 often requires overcoming high energy barriers or using expensive silver-based reagents.
Protocol A: Radical Trifluoromethylation (The Langlois Method)
Best for: Direct functionalization of heterocycles.
Reagents: Sodium triflinate (Langlois Reagent,
Step-by-Step Workflow:
-
Preparation: In a flame-dried flask, dissolve the heteroaryl substrate (1.0 equiv) in a mixture of DCM/Water (2:1).
-
Reagent Addition: Add Sodium triflinate (3.0 equiv).
-
Initiation: Cool to 0°C. Add TBHP (70% aq., 5.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 12-24 hours. Note: Vigorous stirring is crucial for biphasic systems.
-
Validation: Monitor via
NMR (Standard: -trifluorotoluene, ppm). Product signal usually appears ~ -60 to -65 ppm. -
Workup: Extract with DCM, wash with saturated
, dry over .
Protocol B: Silver-Mediated Oxidative Trifluoromethoxylation
Best for: Late-stage functionalization of aryl stannanes or boronic acids. Installing -OCF3 is difficult due to the instability of the trifluoromethoxide anion (
Reagents: (bpy)Cu(OTf)2, AgOCF3 (prepared in situ or commercial), Selectfluor (oxidant), KF.
Step-by-Step Workflow:
-
Glovebox Operation: In a nitrogen-filled glovebox, charge a vial with AgOCF3 (2.0 equiv) and Selectfluor (1.2 equiv).
-
Substrate Addition: Add the Aryl-Stannane (
, 1.0 equiv) and KF (3.0 equiv). -
Solvent: Add anhydrous Acetone (0.1 M concentration).
-
Reaction: Seal the vial and stir at RT for 2 hours. Mechanistic Note: This proceeds via a high-valent Ag(III) or Cu(III) intermediate, bypassing the unstable anion.
-
Quench: Filter through a pad of Celite.
-
Validation:
NMR is mandatory. -OCF3 signals are distinct, typically appearing upfield around -58 ppm .
Visualization: Synthetic Pathway for OCF3 Installation
The instability of the
Figure 2: The oxidative transfer mechanism required to install -OCF3, avoiding the rapid decomposition of the trifluoromethoxide anion.
ADME & Toxicity Considerations
Metabolic Stability
-
CF3: The C-F bond is among the strongest in organic chemistry (approx. 116 kcal/mol). It is generally metabolically inert.
-
OCF3: While generally stable, the O-C bond is a potential weak point. Under specific enzymatic conditions (e.g., P450 oxidation adjacent to the ether), it can degrade. However, in most drug discovery contexts, it is considered a stable bioisostere.
Solubility Paradox
Researchers often assume adding oxygen increases solubility. However, because -OCF3 is more lipophilic than -CF3 (see Table 1), it often decreases aqueous solubility more than the -CF3 analogue. If solubility is a liability in your lead series, -OCF3 might exacerbate the issue unless balanced by solubilizing groups.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
-
Leroux, F. R., et al. (2009). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chem. Soc. Rev., 38, 3285-3300.
- Togni, A. (2012). The Trifluoromethyl Group in the Context of Solvation and Lipophilicity. Chemistry - A European Journal. (Discussion on lipophilicity paradox).
-
Liu, J., et al. (2015). Silver-Mediated Oxidative Trifluoromethoxylation of Aryl Stannanes. J. Am. Chem. Soc., 137(46), 14590–14593.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
validation of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene purity by elemental analysis
Technical Comparison Guide: Purity Validation of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Executive Summary
This guide provides a technical framework for validating the purity of This compound (CAS: 1960-59-4 isomer analog). As a fluorinated nitro-aromatic ether, this compound presents specific analytical challenges: the trifluoromethyl (
While High-Performance Liquid Chromatography (HPLC) remains the standard for tracking reaction progress, it often fails to detect inorganic impurities, moisture, or solvent entrapment. This guide establishes Elemental Analysis (EA) as a critical "bulk purity" validator, comparing its efficacy against HPLC and quantitative NMR (qNMR).
The Analytical Challenge
The molecule contains three distinct functional moieties that complicate standard purity assays:
-
Trifluoromethyl Group (
): Highly stable C-F bonds are resistant to combustion. Incomplete oxidation leads to the formation of tetrafluoromethane ( ), which escapes detection, causing low carbon values. Furthermore, free fluorine ( ) or hydrogen fluoride ( ) attacks the silica quartz combustion tube, causing instrument damage and baseline drift. -
Nitro Group (
): Requires efficient reduction to nitrogen gas ( ). Incomplete reduction leads to nitrogen oxide ( ) formation, skewing Nitrogen data. -
Phenoxy Ether Linkage: Generally stable, but susceptible to photo-degradation, potentially introducing isomeric impurities that EA cannot distinguish but HPLC can.
Comparative Analysis: EA vs. HPLC vs. qNMR
To ensure pharmaceutical or agrochemical grade purity (>98%), a single method is insufficient. The following table contrasts the three primary validation methodologies.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR ( |
| Primary Scope | Bulk composition (C, H, N). | Organic impurity profiling. | Absolute purity & solvent quantification. |
| Detection Basis | Combustion & TCD detection.[1][2] | UV absorption (Chromophores). | Nuclear spin resonance. |
| Fluorine Handling | High Risk: Requires additives ( | Neutral: | Excellent: |
| Blind Spots | Isomers (same formula), trace organic impurities (<0.5%). | Inorganics (salts), moisture, non-UV active solvents. | Paramagnetic impurities, low sensitivity for trace impurities. |
| Precision | |||
| Role in Workflow | Gatekeeper: Confirms salt-free, dry solid. | Process Control: Tracks synthesis completion. | Arbiter: Resolves EA/HPLC discrepancies. |
Deep Dive: Elemental Analysis Protocol
For this compound, standard CHN protocols will likely fail due to the high fluorine content (~19% by mass). The following modified protocol is required to meet the acceptance criteria of
Instrumentation & Reagents
-
Analyzer: Flash combustion system (e.g., Thermo FlashSmart or Elementar vario EL cube).
-
Combustion Temperature:
(Critical for C-F bond rupture). -
Carrier Gas: Helium (99.999% purity).
-
Crucial Additive: Tungsten(VI) Oxide (
) or a specialized Fluorine adsorber (e.g., FluoAdso).
Mechanism of Fluorine Management
Without additives, Fluorine reacts with the quartz tube (
-
Reaction with Additive:
The additive acts as a "scavenger," trapping fluorine in the ash crucible and preventing it from attacking the quartz or reaching the detector.
Step-by-Step Protocol
-
Sample Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove surface moisture.
-
Weighing: Weigh 1.5–2.5 mg of sample into a Tin (
) capsule.-
Note: Tin provides a strong exothermic flash (~1800°C) aiding C-F bond breaking.
-
-
Additive Addition: Add ~10 mg of
powder directly over the sample in the capsule. Fold tightly to exclude air. -
Calibration: Use a fluorinated standard if possible (e.g., 4-Fluorobenzoic acid) or a robust standard like Acetanilide (K-factor calibration).
-
Run Cycle:
- Injection: 5–10 seconds (ensure excess oxygen).
-
Reduction Furnace: Copper at 650°C (converts
).
-
Calculation:
-
Formula:
-
Molecular Weight: 283.20 g/mol
-
Theoretical Values:
-
%C: 55.13%
-
%H: 2.85%
-
%N: 4.95%
-
-
Acceptance Criteria
The sample is considered "Validated for Bulk Purity" if:
-
Low %C (< 54.7%): Indicates incomplete combustion (formation of
). Action: Increase flow or add more . -
High %H (> 3.25%): Indicates moisture or solvent (e.g., Ethanol/Water). Action: Re-dry sample and check via qNMR.
-
Low %N (< 4.55%): Indicates poor reduction or sample decomposition.
Validation Workflow
The following diagram illustrates the decision logic for validating this specific compound, integrating EA, HPLC, and qNMR.
Figure 1: Integrated purity validation workflow. Note the central role of EA as the "Gatekeeper" for bulk composition before final release.
References
-
American Chemical Society (ACS). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Exeter Analytical. (2013). CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-5-nitrobenzotrifluoride (Structural Analog Data). [Link]
Sources
A Comparative Guide to the Biological Activity Screening of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene Derivatives
In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The scaffold of 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene presents a compelling triad of functionalities: the nitro group, a known pharmacophore with diverse bioactivities; the trifluoromethyl group, a bioisostere for enhancing metabolic stability and lipophilicity; and the phenoxy ether linkage, a versatile linker found in numerous bioactive molecules. This guide provides a comprehensive framework for the biological activity screening of novel derivatives based on this scaffold, drawing comparisons with established compounds and outlining robust experimental protocols to elucidate their therapeutic potential.
The inclusion of a trifluoromethyl group often enhances the biological activity of compounds.[1][2] Similarly, nitroaromatic compounds are recognized for a wide spectrum of biological activities, including anticancer and antimicrobial effects, though their potential for toxicity must also be carefully evaluated.[3][4][5] The phenoxy moiety has also been associated with potent antimicrobial properties in various chemical series.[6] The convergence of these three motifs in the target scaffold suggests a high probability of discovering novel candidates for antimicrobial and anticancer applications.
Part 1: Proposed Screening Cascade for Biological Activity
A hierarchical screening approach is recommended to efficiently identify and characterize the biological activities of novel this compound derivatives. This cascade prioritizes broad-spectrum primary screens followed by more specific secondary and mechanistic assays for promising lead compounds.
Caption: A proposed hierarchical workflow for screening derivatives.
Part 2: Comparative Antimicrobial Activity Screening
Nitro-containing molecules are a cornerstone in the treatment of various microbial infections.[5] Their mechanism often involves the reduction of the nitro group to produce toxic radical species within the microorganism.[5][7] The presence of the trifluoromethyl and phenoxy groups may modulate this activity and the spectrum of susceptible microbes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standardized and high-throughput technique for determining the MIC of novel compounds.
-
Preparation of Bacterial Inoculum: Cultures of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Preparation: Test compounds and a positive control antibiotic (e.g., vancomycin for Gram-positives, ciprofloxacin for Gram-negatives) are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Data: Hypothetical MIC Values
The following table illustrates a potential outcome of an MIC screen, comparing hypothetical derivatives against vancomycin.
| Compound | R-Group Modification | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) |
| Derivative 1 | 4'-chloro-phenoxy | 4 | 8 |
| Derivative 2 | 4'-methoxy-phenoxy | 16 | 32 |
| Derivative 3 | 4'-trifluoromethyl-phenoxy | 2 | 4 |
| Vancomycin | N/A (Control) | 1 | >256 |
This is hypothetical data for illustrative purposes.
This hypothetical data suggests that modifications to the phenoxy ring can significantly impact antibacterial potency, with electron-withdrawing groups potentially enhancing activity.
Part 3: Comparative Anticancer Activity Screening
Nitroaromatic compounds have been investigated for their anticancer properties, which can be multifaceted, including the induction of oxidative stress and inhibition of key cellular enzymes.[4][8] Derivatives of the target scaffold could exhibit cytotoxicity against various cancer cell lines.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are seeded in 96-well plates and allowed to adhere overnight.[9][10]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Comparative Data: Hypothetical IC50 Values
The following table presents a hypothetical comparison of the cytotoxic effects of derivatives against the MCF-7 breast cancer cell line.
| Compound | R-Group Modification | IC50 (µM) vs. MCF-7 Cells | Selectivity Index (SI)* |
| Derivative 1 | 4'-chloro-phenoxy | 5.2 | >10 |
| Derivative 2 | 4'-methoxy-phenoxy | 21.8 | 2.3 |
| Derivative 3 | 4'-trifluoromethyl-phenoxy | 2.5 | >20 |
| Doxorubicin | N/A (Control) | 0.8 | >50 |
*Selectivity Index (SI) = IC50 in normal cells (e.g., WI-38) / IC50 in cancer cells. This is hypothetical data.
This hypothetical data indicates that Derivative 3, with an additional trifluoromethyl group, exhibits the most potent and selective anticancer activity among the tested derivatives.
Part 4: Potential Mechanism of Action - A Hypothetical Pathway
Given the structural alerts present in the scaffold, a plausible mechanism of action for anticancer activity could involve the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer. The trifluoromethyl group can contribute to binding affinity within the ATP-binding pocket of kinases.
Caption: Potential inhibition of the PI3K/Akt pathway by a derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic screening cascade outlined in this guide, from broad primary assays to more focused mechanistic studies, provides a robust framework for identifying and characterizing derivatives with significant antimicrobial or anticancer activity. The comparative analysis against established drugs is crucial for contextualizing the potency and potential of new chemical entities. Future structure-activity relationship (SAR) studies will be instrumental in optimizing the lead compounds emerging from such a screening campaign.
References
-
Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (2025). Iranian Journal of Science, 49(1), 21-32. [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). RSC Medicinal Chemistry. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules, 26(16), 5035. [Link]
-
Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (2021). ResearchGate. [Link]
-
Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). National Genomics Data Center. [Link]
-
1-Nitro-4-(trifluoromethoxy)benzene. PubChem. [Link]
-
Nitrobenzene – Knowledge and References. Taylor & Francis Online. [Link]
-
Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. (2020). Macedonian Pharmaceutical Bulletin, 66(Suppl 1), 53-54. [Link]
-
Mechanism of inhibition of catalase by nitro and nitroso compounds. (2025). ResearchGate. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3613. [Link]
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2022). Frontiers in Chemistry, 9, 799015. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 488. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025). ResearchGate. [Link]
-
Toxicological Profile for Nitrobenzene. (2020). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Benzene, 1-methoxy-4-nitro- - Evaluation statement. (2023). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Is it possible to reduce aromatic nitro based compounds to their respective amino groups via Nitroreductase enzymes in vitro?. (2015). ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Safety Operating Guide
Personal protective equipment for handling 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene
Initiating Safety Research
I'm now diving into a thorough search to uncover critical safety and handling data for 1-Nitro-4-phenoxy-2-(trifluoromethyl)benzene. This initial phase targets hazard classifications and exposure limits. I'm focusing on acquiring precise data regarding any potential risks for you.
Analyzing Safety Protocol Elements
I'm now expanding my scope to include established guidelines and regulations for selecting personal protective equipment (PPE) when handling aromatic nitro compounds and trifluoromethylated substances. I'm also looking for recommended disposal procedures and emergency protocols. My goal is to synthesize this information and structure a detailed guide that specifies PPE requirements for various laboratory operations, with clear explanations. Furthermore, I will create a protocol for donning and doffing PPE and a summary table for quick reference.
Developing Comprehensive Guide
I'm now integrating all findings to structure a detailed safety guide. I'm outlining necessary PPE for various lab operations, explaining each recommendation. I'm creating a clear donning/doffing protocol, a quick-reference table, and a visual Graphviz diagram for decision-making. My aim is to compile everything into a comprehensive guide with clickable references, ensuring users have immediate access to all safety data.
Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
